molecular formula C10H13BrN2O2 B8212792 3-Bromo-5-isopropoxybenzohydrazide

3-Bromo-5-isopropoxybenzohydrazide

Cat. No.: B8212792
M. Wt: 273.13 g/mol
InChI Key: BYVNLLOFBZMMHM-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropoxybenzohydrazide is a brominated aromatic hydrazide derivative characterized by a benzohydrazide backbone substituted with a bromine atom at the 3-position and an isopropoxy group at the 5-position of the benzene ring. Hydrazides are widely studied for their applications in medicinal chemistry, particularly as precursors for synthesizing hydrazones, which exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-7(10(14)13-12)3-8(11)5-9/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVNLLOFBZMMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropoxybenzohydrazide typically involves the reaction of 3-bromo-5-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-isopropoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Other Benzohydrazide Derivatives

Example Compound : 3-Bromo-N′-(5-nitro-2-oxo-2H-indol-3-yl)benzohydrazide (CAS 304481-19-4, MDL MFCD01445228)

  • Structural Differences :
    • The hydrazide nitrogen is conjugated to a 5-nitro-2-oxoindole moiety, introducing an electron-withdrawing nitro group and a planar heterocyclic system.
    • In contrast, 3-Bromo-5-isopropoxybenzohydrazide features an isopropoxy group (electron-donating) at the 5-position.
  • The isopropoxy group in the target compound may improve lipophilicity, influencing membrane permeability in biological systems.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS RN Substituents on Benzene Ring Hydrazide Substituent Key Functional Groups
This compound Not provided 3-Br, 5-OCH(CH₃)₂ -NH-NH₂ Bromo, isopropoxy, hydrazide
3-Bromo-N′-(5-nitro-2-oxoindol-3-yl)benzohydrazide 304481-19-4 3-Br 5-Nitroindole Bromo, nitro, hydrazide, ketone

Comparison with Benzoic Acid Derivatives

Example Compound : 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS 2404733-75-9)

  • Structural Differences :
    • The carboxylic acid (-COOH) group replaces the hydrazide (-CONHNH₂).
    • Additional isopropyl substitution at the 5-position.
  • Implications: The hydrazide derivative may exhibit reduced acidity compared to the carboxylic acid, altering solubility and binding affinity in biological targets.

Comparison with Brominated Heterocycles

Example Compound : 5-Bromo-3-(3-bromophenyl)isoxazole (CAS 51726-03-5)

  • Structural Differences :
    • Isoxazole ring replaces the benzene ring, with bromine at positions 5 and 3.
  • Implications: The isoxazole’s aromaticity and smaller ring size may enhance metabolic stability compared to benzohydrazides.

Research Findings and Implications

  • Biological Activity : Hydrazides with electron-withdrawing groups (e.g., nitro in ) may exhibit stronger antimicrobial activity but higher toxicity, whereas electron-donating groups (e.g., isopropoxy) could balance efficacy and safety.
  • Synthetic Utility : Benzoic acid derivatives (e.g., ) serve as precursors for hydrazides, enabling modular synthesis of diverse analogs.

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